4-amino-N-pyridin-3-ylbenzenesulfonamide CAS number 599-81-5
4-amino-N-pyridin-3-ylbenzenesulfonamide CAS number 599-81-5
An In-depth Technical Guide to 4-amino-N-pyridin-3-ylbenzenesulfonamide (CAS 599-81-5)
Authored by: Gemini, Senior Application Scientist
Foreword: Situating 4-amino-N-pyridin-3-ylbenzenesulfonamide in the Sulfonamide Landscape
4-amino-N-pyridin-3-ylbenzenesulfonamide, also known as 3-sulfapyridine, is a sulfonamide compound belonging to a historic class of synthetic antimicrobial agents. While its 2-pyridyl isomer, sulfapyridine, gained historical prominence as one of the first effective treatments for pneumonia, the 3-pyridyl isomer represents a less-explored but scientifically significant entity.[1][2] This guide provides a comprehensive technical overview of 4-amino-N-pyridin-3-ylbenzenesulfonamide, synthesizing data on its chemical properties, synthesis, mechanism of action, and biological significance for researchers and drug development professionals. It is also crucial to recognize this compound as an important metabolite of sulfasalazine, a drug used in treating inflammatory bowel disease and arthritis, making its study relevant to understanding the pharmacology and toxicology of its parent drug.[3]
Section 1: Core Chemical and Physical Identity
A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research, from synthesis to formulation and biological testing.
Chemical Identifiers
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IUPAC Name: 4-amino-N-pyridin-3-ylbenzenesulfonamide[4]
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CAS Number: 599-81-5[4]
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Molecular Formula: C₁₁H₁₁N₃O₂S[4]
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Synonyms: 3-Sulfapyridine, 3-Sulfanilamidopyridine, N-(3-pyridyl)sulfanilamide[4]
Physicochemical Properties
The properties of 4-amino-N-pyridin-3-ylbenzenesulfonamide are summarized below. These values are critical for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Weight | 249.29 g/mol | |
| Physical Form | White to off-white crystalline solid | [5] |
| Melting Point | 160 – 162 °C | [6] |
| Water Solubility | Low; pH-dependent. Soluble in acidic and basic aqueous solutions. | [7] |
| pKa | 8.4 | [7] |
| LogP | 1.24500 |
Section 2: Synthesis and Characterization
The synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide follows established principles of sulfonamide chemistry. The most common pathway involves the condensation of an activated benzenesulfonyl derivative with 3-aminopyridine.
General Synthetic Strategy
The synthesis is a multi-step process that begins with readily available starting materials. The core logic is to first protect the reactive aniline group of a benzene precursor, introduce the sulfonyl chloride functionality, couple it with 3-aminopyridine, and finally deprotect the aniline to yield the target compound.
Caption: General workflow for the synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 4-Acetylaminobenzenesulfonyl Chloride
This precursor is the key electrophilic component in the subsequent coupling reaction. The acetylation of aniline is a critical first step to prevent unwanted side reactions at the amino group during chlorosulfonation.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reaction: Carefully add acetanilide in small portions to an excess of chlorosulfonic acid. The temperature should be maintained around 40°C during the addition.[8]
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Heating: Once the addition is complete, heat the reaction mixture to approximately 60°C and stir for 1 hour.[8]
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Thionyl Chloride Addition: Add thionyl chloride dropwise to the mixture over two hours. Continue stirring until the evolution of gas (HCl and SO₂) ceases.[8]
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Isolation: Carefully pour the reaction mixture onto crushed ice. The 4-acetylaminobenzenesulfonyl chloride will precipitate as a solid.[8]
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Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be used in the next step without further purification.
Protocol 2.2.2: Synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide
This final step involves the nucleophilic attack of the pyridine's amino group on the sulfonyl chloride, followed by the removal of the acetyl protecting group.
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Condensation: Dissolve 4-acetylaminobenzenesulfonyl chloride and 3-aminopyridine in a suitable solvent such as pyridine, which also acts as a base to neutralize the HCl byproduct.[6][8]
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Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Deprotection (Hydrolysis): Once the condensation is complete, the resulting N-acetylated intermediate is hydrolyzed. This is typically achieved by heating the reaction mixture with an aqueous acid (e.g., HCl) or base (e.g., NaOH).[8]
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Neutralization and Isolation: After hydrolysis, cool the reaction mixture and carefully neutralize it. The final product, 4-amino-N-pyridin-3-ylbenzenesulfonamide, will precipitate out of the solution.
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Purification: Collect the crude product by filtration. Recrystallization from a suitable solvent system (e.g., 90% acetone or ethanol/water) can be performed to obtain a purified crystalline product.[7]
Analytical Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
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FTIR Spectroscopy: To confirm the presence of key functional groups such as N-H (amine and sulfonamide), S=O (sulfonamide), and aromatic C-H bonds.[6]
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NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, confirming the substitution pattern on both the benzene and pyridine rings.[6]
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Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Section 3: Mechanism of Action and Pharmacology
The primary mechanism of action for sulfonamides is the inhibition of bacterial folic acid synthesis, a pathway essential for bacterial survival but absent in humans.
Pharmacodynamics: Inhibition of Dihydropteroate Synthase (DHPS)
4-amino-N-pyridin-3-ylbenzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[8] Its structure closely mimics that of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, it prevents the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the synthesis of dihydropteroate, a crucial precursor to folic acid.[8] Folic acid is essential for the de novo synthesis of nucleotides (purines and thymidine) and certain amino acids. Its depletion leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[9]
Caption: Inhibition of the bacterial folic acid pathway by 4-amino-N-pyridin-3-ylbenzenesulfonamide.
Pharmacokinetics (ADME)
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Absorption: Sulfonamides are generally absorbed from the gastrointestinal tract, though absorption can be variable.[9]
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Distribution: They are widely distributed throughout body tissues and fluids.[9]
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Metabolism: The compound is a known human metabolite of sulfasalazine.[3][10] In the liver, sulfapyridine can be metabolized further, with studies indicating bioactivation by human liver microsomes into metabolites like sulfapyridine hydroxylamine, which may contribute to toxicity.[11]
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Excretion: Excretion occurs primarily through the kidneys.[9] The pH-dependent solubility of sulfonamides is a critical factor; in acidic urine, they can crystallize, potentially leading to kidney stones and urinary tract obstruction.[1][12] Maintaining adequate hydration is essential to mitigate this risk.[12][13]
In Vitro and In Vivo Activity
While less studied than its 2-pyridyl isomer, 4-amino-N-pyridin-3-ylbenzenesulfonamide and related sulfonamides have demonstrated activity against a range of microorganisms.
| Target/Organism | Parameter | Value | Reference(s) |
| Pneumocystis carinii DHPS (recombinant) | IC₅₀ | 0.18 µM (for Sulfapyridine) | [7][14] |
| Yersinia enterocolitica | MIC Range | 3.1-25 µg/mL (for Sulfapyridine) | [14] |
| Salmonella species | MIC Range | 25-100 µg/mL (for Sulfapyridine) | [14] |
| Staphylococcus aureus | MIC | 14 mm zone of inhibition at 150 mg/ml | [6] |
| Escherichia coli | MIC | 12 mm zone of inhibition at 150 mg/ml | [6] |
Section 4: Applications, Toxicology, and Safety
Therapeutic and Research Applications
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Historical Context: Sulfonamides were among the first systemic antibiotics and were revolutionary in treating bacterial infections like pneumonia before the widespread availability of penicillin.[1][15]
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Dermatology: The related compound sulfapyridine is used to control Dermatitis herpetiformis, a chronic skin condition.[12][13]
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Metabolite of Sulfasalazine: A primary relevance of this compound is its role as the active metabolite of sulfasalazine.[3] Sulfasalazine is cleaved by gut bacteria into sulfapyridine and 5-aminosalicylic acid (mesalamine). While mesalamine is the primary anti-inflammatory agent in inflammatory bowel disease, the sulfapyridine moiety is believed to contribute to both therapeutic effects and adverse reactions in the treatment of rheumatoid arthritis.[3][16][17]
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Research Applications: This compound and its derivatives are used in medicinal chemistry as scaffolds for developing new therapeutic agents, including potential anti-diabetic, anti-inflammatory, and antioxidant compounds.[18]
Toxicology and Adverse Effects
The clinical use of sulfonamides has been limited by the development of bacterial resistance and a significant profile of adverse effects.
-
Hypersensitivity Reactions: Allergic reactions, including skin rashes and fever, are common.[3]
-
Hematological Effects: A significant risk associated with sulfonamides is agranulocytosis (a severe drop in white blood cells).[1] Long-term use can also lead to other blood problems, increasing the risk of infection and slowing healing.[12][13]
-
Renal Toxicity: As mentioned, the low, pH-dependent solubility can lead to crystalluria (crystal formation in urine), which can cause kidney damage or blockage.[1][7]
-
Gastrointestinal Effects: Nausea and vomiting are common side effects.[19]
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Metabolism-Dependent Toxicity: The metabolite sulfapyridine hydroxylamine has been shown to cause concentration-dependent methaemoglobinaemia and cytotoxicity in vitro, indicating that metabolic activation is a key step in its toxicity.[11]
Safety and Handling
Standard laboratory safety precautions should be observed when handling 4-amino-N-pyridin-3-ylbenzenesulfonamide.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[7]
-
Toxicity Data: The toxicological properties have not been fully investigated, and the compound should be handled as potentially hazardous.[20]
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